![molecular formula C31H26N3NaO6S B7824824 sodium;1-amino-4-[3-(benzamidomethyl)-2,4,6-trimethylanilino]-9,10-dioxoanthracene-2-sulfonate](/img/structure/B7824824.png)

sodium;1-amino-4-[3-(benzamidomethyl)-2,4,6-trimethylanilino]-9,10-dioxoanthracene-2-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound with the identifier “sodium;1-amino-4-[3-(benzamidomethyl)-2,4,6-trimethylanilino]-9,10-dioxoanthracene-2-sulfonate” is known as lithium hydroxide. It is an inorganic compound with the chemical formula LiOH. Lithium hydroxide is a white hygroscopic crystalline material that is soluble in water and slightly soluble in ethanol. It is commonly used in various industrial applications, including the production of lithium-ion batteries, ceramics, and as a carbon dioxide scrubber in breathing gas purification systems for spacecraft and submarines.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Lithium hydroxide can be synthesized through several methods:

-

Reaction of lithium carbonate with calcium hydroxide: : [ \text{Li}_2\text{CO}_3 + \text{Ca(OH)}_2 \rightarrow 2\text{LiOH} + \text{CaCO}_3 ] This reaction involves mixing lithium carbonate with calcium hydroxide in water, resulting in the precipitation of calcium carbonate and the formation of lithium hydroxide in solution.

-

Electrolysis of lithium chloride: : [ \text{LiCl} + \text{H}_2\text{O} \rightarrow \text{LiOH} + \text{HCl} ] In this method, lithium chloride is dissolved in water and subjected to electrolysis, producing lithium hydroxide and hydrogen chloride.

Industrial Production Methods

Industrial production of lithium hydroxide typically involves the extraction of lithium from spodumene ore. The ore is first converted to lithium carbonate, which is then reacted with calcium hydroxide to produce lithium hydroxide. This process is carried out in large-scale reactors under controlled conditions to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

Lithium hydroxide undergoes several types of chemical reactions, including:

-

Neutralization reactions: : Reacts with acids to form lithium salts and water. [ \text{LiOH} + \text{HCl} \rightarrow \text{LiCl} + \text{H}_2\text{O} ]

-

Dehydration reactions: : When heated, lithium hydroxide monohydrate loses water to form anhydrous lithium hydroxide. [ \text{LiOH} \cdot \text{H}_2\text{O} \rightarrow \text{LiOH} + \text{H}_2\text{O} ]

-

Carbonation reactions: : Reacts with carbon dioxide to form lithium carbonate. [ 2\text{LiOH} + \text{CO}_2 \rightarrow \text{Li}_2\text{CO}_3 + \text{H}_2\text{O} ]

Common Reagents and Conditions

Acids: Hydrochloric acid, sulfuric acid.

Heat: For dehydration reactions.

Carbon dioxide: For carbonation reactions.

Major Products Formed

Lithium chloride: Formed from neutralization with hydrochloric acid.

Lithium carbonate: Formed from carbonation with carbon dioxide.

Anhydrous lithium hydroxide: Formed from dehydration of lithium hydroxide monohydrate.

Applications De Recherche Scientifique

Lithium hydroxide has a wide range of scientific research applications:

Chemistry: Used as a strong base in various chemical reactions and as a catalyst in organic synthesis.

Biology: Utilized in the preparation of buffer solutions and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in the treatment of bipolar disorder and other psychiatric conditions.

Industry: Essential in the production of lithium-ion batteries, ceramics, and as a carbon dioxide scrubber in breathing gas purification systems.

Mécanisme D'action

The mechanism of action of lithium hydroxide in various applications depends on its chemical properties:

As a base: Lithium hydroxide dissociates in water to produce hydroxide ions, which can neutralize acids and participate in various chemical reactions.

In lithium-ion batteries: Lithium hydroxide is used to produce lithium cobalt oxide, a key component of the cathode material. The lithium ions move between the anode and cathode during the charging and discharging cycles, facilitating the storage and release of electrical energy.

Comparaison Avec Des Composés Similaires

Similar Compounds

Sodium hydroxide (NaOH): Another strong base, but more commonly used in industrial applications due to its lower cost.

Potassium hydroxide (KOH): Similar in reactivity to lithium hydroxide but has different solubility and handling properties.

Uniqueness

Lithium hydroxide is unique due to its specific applications in the production of lithium-ion batteries and its role in carbon dioxide scrubbing systems. Its relatively high solubility in water and ability to form lithium salts make it particularly valuable in these specialized applications.

Propriétés

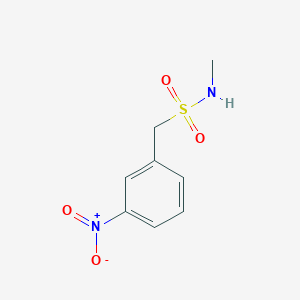

IUPAC Name |

sodium;1-amino-4-[3-(benzamidomethyl)-2,4,6-trimethylanilino]-9,10-dioxoanthracene-2-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27N3O6S.Na/c1-16-13-17(2)28(18(3)22(16)15-33-31(37)19-9-5-4-6-10-19)34-23-14-24(41(38,39)40)27(32)26-25(23)29(35)20-11-7-8-12-21(20)30(26)36;/h4-14,34H,15,32H2,1-3H3,(H,33,37)(H,38,39,40);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHDOLUPOLKDSG-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CNC(=O)C2=CC=CC=C2)C)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1CNC(=O)C2=CC=CC=C2)C)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26N3NaO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(3-Nitrophenyl)methane]sulfonyl}piperidine](/img/structure/B7824759.png)

![Ethyl [(pentachlorophenyl)sulfanyl]acetate](/img/structure/B7824784.png)

![sodium;4-[[4-(diethylamino)phenyl]diazenyl]benzenesulfonate](/img/structure/B7824786.png)